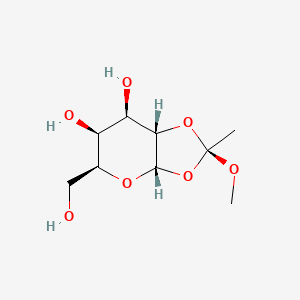

alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)-

説明

Alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)- is a derivative of galactopyranose, a type of monosaccharide. This compound is characterized by the presence of a methoxyethylidene group at the 1,2-positions of the galactopyranose ring. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the reaction of galactopyranose with methoxyethylidene derivatives under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the methoxyethylidene group.

Industrial Production Methods: On an industrial scale, the synthesis of alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)- involves large-scale chemical reactors and controlled reaction conditions to ensure the purity and yield of the compound. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives, such as aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Substitution reactions can occur at various positions on the galactopyranose ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Aldehydes, carboxylic acids, and other oxidized derivatives.

Reduction Products: Alcohols and other reduced forms.

Substitution Products: Different substituted derivatives of galactopyranose.

科学的研究の応用

Glycobiology Research

This compound serves as a crucial biochemical reagent in glycobiology, which studies the structure and function of carbohydrates in biological systems. Its derivatives are often used to investigate glycan interactions with proteins, particularly lectins and glycoproteins.

Case Studies in Glycobiology

- Inhibition of Pathogen Adhesion : Research has demonstrated that certain derivatives of α-D-galactopyranose can inhibit the adhesion of pathogens to host cells by blocking lectin interactions. This is particularly relevant in treating infections caused by bacteria such as Pseudomonas aeruginosa .

- Selectin-Mediated Cell Extravasation : The compound's role in modulating selectin pathways is significant for cancer research. Tumor cells often exploit selectins to metastasize; thus, targeting these pathways with glycomimetics derived from α-D-galactopyranose can potentially inhibit tumor spread .

Antifreeze Glycoproteins (AFGPs) Synthesis

α-D-Galactopyranose derivatives are integral in synthesizing antifreeze glycoproteins, which are crucial for organisms that thrive in freezing environments. These proteins prevent ice crystal formation in biological tissues.

Synthetic Routes and Applications

- Synthesis of AFGP Analogues : The synthesis of AFGP analogues using α-D-galactopyranose has been explored to understand their structure-function relationship better. These analogues can be utilized in cryosurgery to enhance the destruction of solid tumors by improving ice crystal formation control during freezing processes .

- Food Preservation : AFGPs synthesized from α-D-galactopyranose derivatives have potential applications as food additives to inhibit the formation of large ice crystals during freezing, thereby improving food texture and quality .

Drug Development

The compound is also being investigated for its potential use in drug development, particularly as a scaffold for creating glycomimetic drugs.

Glycomimetic Drugs

- Therapeutic Targets : Compounds derived from α-D-galactopyranose have shown promise as inhibitors for various diseases by mimicking natural glycan structures that interact with specific receptors on cells . For instance, they can be designed to block the interaction between pathogens and host cells or modulate immune responses.

- Cancer Treatment : The selectin pathway's modulation using α-D-galactopyranose derivatives has implications for developing treatments for cancers characterized by high selectin expression on tumor cells .

Synthetic Carbohydrate Chemistry

The compound is frequently used as a building block in synthetic carbohydrate chemistry due to its reactive hydroxyl groups and the ability to form various derivatives.

Synthetic Applications

- Formation of Disaccharides : α-D-Galactopyranose can be used to synthesize complex carbohydrates through glycosylation reactions. For instance, it has been utilized to create disaccharides that serve as models for studying carbohydrate-protein interactions .

- Carbohydrate Libraries : The compound's derivatives are employed in creating libraries of carbohydrates for screening potential biological activities, which is essential for drug discovery processes .

Data Table: Summary of Applications

作用機序

The mechanism by which alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)- exerts its effects depends on its specific application. In glycomimetics, the compound interacts with biological targets, such as enzymes and receptors, to modulate their activity. The molecular targets and pathways involved vary based on the biological context and the specific disease being targeted.

類似化合物との比較

Alpha-D-Galactopyranose, 1,23,4-bis-O-(1-methylethylidene)-: This compound is structurally similar but has an isopropylidene group instead of a methoxyethylidene group.

Alpha-D-Galactopyranose, 1,2-O-(1-ethoxyethylidene)-: This compound has an ethoxyethylidene group at the 1,2-positions.

Uniqueness: Alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)- is unique due to its specific methoxyethylidene group, which imparts distinct chemical and biological properties compared to other derivatives. This uniqueness allows for its specialized applications in scientific research and industry.

生物活性

Alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)- is a derivative of galactose that has garnered attention in carbohydrate chemistry and its biological applications. This compound is notable for its potential effects on various biological systems, including its interactions with enzymes and possible therapeutic applications.

- Chemical Formula: C₁₂H₂₀O₆

- Molecular Weight: 260.2836 g/mol

- CAS Registry Number: 4064-06-6

Biological Activity Overview

The biological activity of alpha-D-Galactopyranose derivatives has been studied extensively, particularly focusing on their roles as enzyme inhibitors and their potential therapeutic effects.

Enzyme Inhibition

Research indicates that certain derivatives of alpha-D-galactopyranose exhibit inhibitory effects on glycoside hydrolases, which are crucial enzymes involved in carbohydrate metabolism. For instance, studies have shown that these compounds can serve as selective inhibitors of β-glucosidase, impacting metabolic pathways related to glucose and galactose utilization .

Antimicrobial Properties

Alpha-D-Galactopyranose derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents. The mechanism often involves interference with bacterial cell wall synthesis or function .

Case Study 1: Glycosidase Inhibition

A significant study explored the synthesis of various alpha-D-galactopyranose derivatives and their inhibitory effects on glycosidases. The results indicated that specific modifications to the galactopyranose structure enhanced inhibitory potency against β-glucosidase, with Ki values demonstrating effective inhibition at low concentrations .

| Compound | Ki (µM) | Target Enzyme |

|---|---|---|

| Alpha-D-Galactopyranose Derivative A | 12 | β-Glucosidase |

| Alpha-D-Galactopyranose Derivative B | 8 | β-Glucosidase |

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of alpha-D-galactopyranose against pathogenic bacteria. The compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective dosage ranges for potential therapeutic applications .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

The biological activities of alpha-D-galactopyranose derivatives can be attributed to their structural features, which allow them to interact effectively with enzyme active sites or bacterial membranes. The methoxyethylidene group enhances solubility and stability, facilitating better interaction with biological targets .

特性

IUPAC Name |

(2R,3aS,5S,6S,7R,7aS)-5-(hydroxymethyl)-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O7/c1-9(13-2)15-7-6(12)5(11)4(3-10)14-8(7)16-9/h4-8,10-12H,3H2,1-2H3/t4-,5+,6+,7-,8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDNYCYJUCKMFG-VLHDXFOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C(OC2O1)CO)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2O1)CO)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。